![molecular formula C23H21N3O2 B12509234 (2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0^{2,9}.0^{3,7}.0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione](/img/structure/B12509234.png)
(2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0^{2,9}.0^{3,7}.0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0{2,9}.0{3,7}0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione is a complex organic molecule with a unique pentacyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0{2,9}.0{3,7}.0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor under specific conditions that promote the formation of the pentacyclic core. This may involve the use of catalysts, high temperatures, and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to obtain high-purity products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
化学反应分析
Types of Reactions
(2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0{2,9}.0{3,7}.0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0{2,9}.0{3,7}.0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, (2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0{2,9}.0{3,7}.0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of (2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0{2,9}.0{3,7}.0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to (2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0{2,9}.0{3,7}.0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione include other pentacyclic structures with similar functional groups. Examples include:
- (2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0{2,9}.0{3,7}.0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione analogs with different substituents.
- Other triazapentacyclic compounds with variations in the ring structure or functional groups.
Uniqueness
The uniqueness of (2R,3S,7R,8S)-5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.0{2,9}.0{3,7}0^{13,18}]nonadeca-1(12),13(18),14,16-tetraene-4,6-dione lies in its specific stereochemistry and functional group arrangement
属性
分子式 |
C23H21N3O2 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC 名称 |
5-methyl-8-phenyl-5,9,19-triazapentacyclo[10.7.0.02,9.03,7.013,18]nonadeca-1(12),13,15,17-tetraene-4,6-dione |
InChI |
InChI=1S/C23H21N3O2/c1-25-22(27)17-18(23(25)28)21-19-15(14-9-5-6-10-16(14)24-19)11-12-26(21)20(17)13-7-3-2-4-8-13/h2-10,17-18,20-21,24H,11-12H2,1H3 |
InChI 键 |
DZZILJUBKCXAKZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2C(C1=O)C3C4=C(CCN3C2C5=CC=CC=C5)C6=CC=CC=C6N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(Benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoic acid](/img/structure/B12509152.png)
![1,2-bis(ethenyl)benzene;4-[2-(2-but-3-enoxyethenoxy)ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B12509160.png)
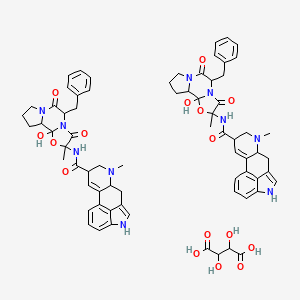




![2,4-Dimethyl-6-[6-(oxan-4-yl)-1-(1-phenylethyl)imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one](/img/structure/B12509203.png)
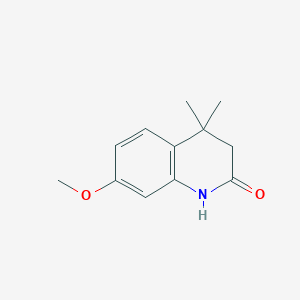

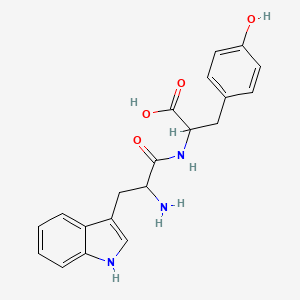
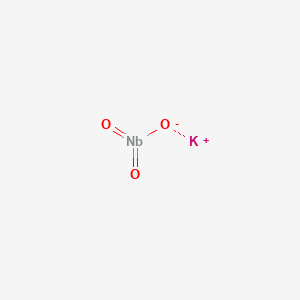
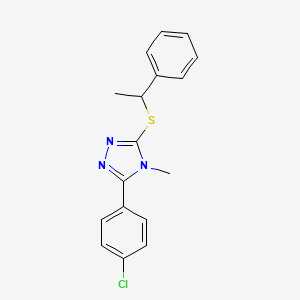
![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509248.png)
